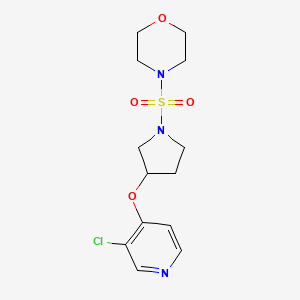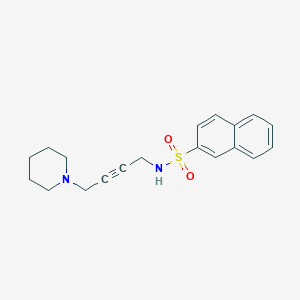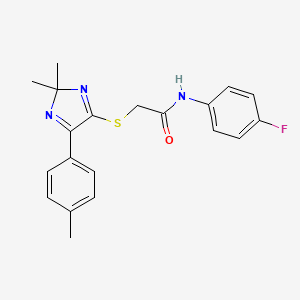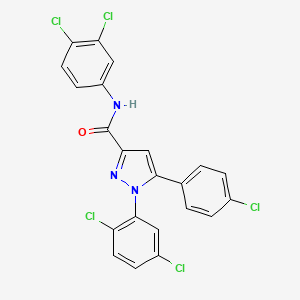
4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine" is a chemical entity that appears to be related to various research areas, including crystallography, organic synthesis, and medicinal chemistry. The papers provided discuss compounds that share structural motifs with the compound , such as morpholine rings and sulfonyl groups, which are often found in biologically active molecules or as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including rearrangements, condensations, and nucleophilic substitutions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is achieved through a sequence of reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . This process highlights the complexity and the precision required in synthesizing such compounds, which may be similar to the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds feature specific conformations and interactions. For example, the crystal structure of a compound with a 4-methylphenylsulfonyl protecting group shows a three-dimensional network stabilized by π–π interactions . Another compound with a morpholine ring adopts a chair conformation . These structural details are crucial as they can affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with morpholine rings and sulfonyl groups can undergo various chemical reactions. For instance, 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives react with heterocyclic amines, such as morpholine, leading to ring-opening and the formation of new compounds . These reactions are indicative of the reactivity patterns that might be expected for "this compound".
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties influenced by their molecular structures. For example, crystallographic data provide insights into the solid-state conformations and potential intermolecular interactions . Spectroscopic properties, such as NMR and MS spectra, are used to confirm the structures of synthesized compounds . These properties are essential for understanding the behavior of the compound in different environments and can guide further applications in research and development.
Scientific Research Applications
Synthesis and Characterization of Complexes
Hydrogen Bonding Networks in Complexes : Disulfonylamines are utilized in the synthesis of stable ionic gold(I) complexes with ligands including morpholine and pyrrolidine. These complexes demonstrate increased stability and solubility, attributed to their hydrogen bonding networks and potential for forming layered structures or linked ring patterns, indicating their usefulness in the development of new materials and catalytic processes (Ahrens et al., 2000).
Chemical Reactions and Synthesis
Sulfenylation of Pyrroles and Indoles : The sulfenylation process using 1-(methylthio)morpholine showcases its role in synthesizing substituted pyrroles and indoles, leading to potential applications in organic synthesis and material science due to the activation properties of the methylthio group (Gilow et al., 1991).
Functionalized Ionic Liquids : Carboxyl-functionalized ionic liquids involving morpholine show promise in selectively dissolving metal oxides and hydroxides. Their unique thermomorphic behavior, attributable to temperature-dependent hydration and hydrogen-bond formation, suggests applications in recycling and material processing (Nockemann et al., 2008).
properties
IUPAC Name |
4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c14-12-9-15-3-1-13(12)21-11-2-4-17(10-11)22(18,19)16-5-7-20-8-6-16/h1,3,9,11H,2,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVUFMSMGHELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2532792.png)




![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)




![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)